Ethyl 8-chloro-7-oxooctanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

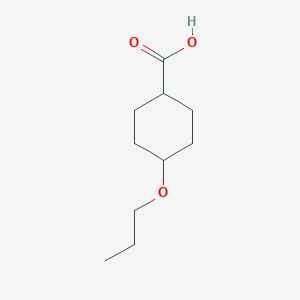

Ethyl 8-chloro-7-oxooctanoate, also known as ethyl 8-chlorooctanoate, is a synthetic organic compound with the chemical formula C10H17ClO3 . It has a molecular weight of 220.7 .

Synthesis Analysis

The synthesis of Ethyl 8-chloro-7-oxooctanoate involves an addition reaction on ethyl 6-chloro-6-oxo-caproate and ethylene in dichloroethane solution with aluminum trichloride as a catalyst . The addition reaction liquid is then mixed with water in a hydrolysis kettle . This method effectively controls the hydrolysis reaction temperature, shortens the hydrolysis reaction time, increases the reaction yield by about 10%, and saves the water consumed by the hydrolysis reaction by 50% .

Molecular Structure Analysis

The IUPAC name of Ethyl 8-chloro-7-oxooctanoate is 1S/C10H17ClO3/c1-2-14-10 (13)7-5-3-4-6-9 (12)8-11/h2-8H2,1H3 . The structure can be viewed using Java or Javascript .

Chemical Reactions Analysis

The activity of variant CpAR2S131Y/Q252I towards ε-ketoester ethyl 8-chloro-6-oxooctanoate was improved to 214 U mg−1 from 120 U mg−1 of the wild-type enzyme (CpAR2WT), and the half-deactivating temperature (T50, for 15 min incubation) was simultaneously increased by 2.3°C compared with CpAR2WT .

Physical And Chemical Properties Analysis

Ethyl 8-chloro-7-oxooctanoate has a molecular weight of 220.693 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on various chemical databases .

科学的研究の応用

Chemical Synthesis

Ethyl 8-chloro-7-oxooctanoate is a chemical compound with the CAS Number: 57956-78-2 . It is used in the chemical industry for the synthesis of various other compounds .

Enzyme Activity Improvement

In a study, the activity of a variant of the ε-ketoester reductase enzyme towards ε-ketoester ethyl 8-chloro-7-oxooctanoate was improved to 214 U mg−1 from 120 U mg−1 of the wild-type enzyme . This shows that Ethyl 8-chloro-7-oxooctanoate can be used in enzymology research to study and improve enzyme activities .

Thermostability Research

The same study also reported that the half-deactivating temperature (T50, for 15 min incubation) was simultaneously increased by 2.3°C compared with the wild-type enzyme . This indicates that Ethyl 8-chloro-7-oxooctanoate can be used in research related to improving the thermostability of enzymes .

Synthesis of ®-α-Lipoic Acid Precursor

Ethyl 8-chloro-7-oxooctanoate is used in the synthesis of ®-α-Lipoic Acid precursor . ®-α-Lipoic Acid is a potent antioxidant that can be used as a dietary supplement and for the treatment of diabetic neuropathy .

Green Chemistry

The use of Ethyl 8-chloro-7-oxooctanoate in the synthesis of ®-α-Lipoic Acid precursor represents a green and efficient method to asymmetrically synthesize the enantiomerically pure ®-α-Lipoic Acid . This is an example of how Ethyl 8-chloro-7-oxooctanoate can contribute to the development of green chemistry .

Industrial Applications

The efficient synthesis of ®-α-Lipoic Acid precursor using Ethyl 8-chloro-7-oxooctanoate can lead to more economical and efficient processes for the production of key intermediates in the pharmaceutical industry .

作用機序

Target of Action

Ethyl 8-chloro-7-oxooctanoate is a synthetic compound that has been studied for its potential applications in various biochemical processes

Mode of Action

One study has shown that a variant of ε-ketoester reductase from candida parapsilosis, when exposed to ethyl 8-chloro-7-oxooctanoate, showed improved activity . This suggests that the compound may interact with certain enzymes to modulate their activity.

Biochemical Pathways

Given its interaction with ε-ketoester reductase, it may be involved in the reduction of ketoesters

Result of Action

The observed increase in the activity of ε-ketoester reductase suggests that the compound may have a modulatory effect on this enzyme

Safety and Hazards

特性

IUPAC Name |

ethyl 8-chloro-7-oxooctanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO3/c1-2-14-10(13)7-5-3-4-6-9(12)8-11/h2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGFRSGXBIOCAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-chloro-7-oxooctanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-[4-(diphenylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2446570.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2446571.png)

![1-[(4-Cyclohexylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B2446574.png)

![6-(2-fluorophenyl)-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-4(3H)-pyrimidinone](/img/structure/B2446576.png)

![2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2446581.png)

![CN(Ccoccoccn=[N+]=[N-])C(=O)OC(C)(C)C](/img/structure/B2446584.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B2446586.png)